(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
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Overview
Description
“(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine” is a chemical compound with the CAS Number: 1609404-15-0 . It has a molecular weight of 356.65 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Antibacterial Activity
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine serves as a precursor in synthesizing various derivatives with potential applications in medicinal chemistry. For instance, derivatives synthesized from 1,3-Benzodioxol-5-ylamine have shown moderate antibacterial activity, highlighting the compound's utility in developing new antibacterial agents. The study conducted by Aziz‐ur‐Rehman et al. (2015) utilized 1,3-Benzodioxol-5-ylamine to create N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, indicating the compound's role in generating new chemical entities for antibacterial evaluation Aziz‐ur‐Rehman et al., 2015.
Inorganic-Organic Hybrid Compounds
The compound has also been explored in the synthesis of inorganic-organic hybrid materials. Haiyang Guo et al. (2019) demonstrated the use of multidentate N-donor molecules, including 1,3-Benzodioxol-5-ylamine derivatives, in constructing isopolymolybdate-based hybrid compounds. These materials were characterized for their structural properties and potential photocatalytic applications, showcasing the compound's versatility in materials science Haiyang Guo et al., 2019.
Catalysis and Asymmetric Hydrogenation
In the field of catalysis, derivatives of this compound have been employed as ligands in asymmetric hydrogenation reactions. T. Imamoto et al. (2012) synthesized rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, derived from 1,3-Benzodioxol-5-ylamine, which exhibited excellent enantioselectivities and high catalytic activities. This research highlights the compound's potential in developing novel catalysts for asymmetric synthesis T. Imamoto et al., 2012.
Photoredox Catalysis
Furthermore, this compound derivatives have been utilized in photoredox catalysis. Rajendra S Rohokale et al. (2016) explored the use of Eosin Y as a photoredox catalyst in reactions involving aryl ketones and benzyl amines derived from 1,3-Benzodioxol-5-ylamine, leading to the synthesis of triarylpyridines. This study underscores the compound's applicability in green chemistry and sustainable synthesis methods Rajendra S Rohokale et al., 2016.
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUSBFKXIOHJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356758 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444908-92-3 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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